2,5-dimethyl-N-(1-phenylethyl)benzamide

Physicochemical profiling LogP comparison CNS drug-like space

2,5-Dimethyl-N-(1-phenylethyl)benzamide (CID is a synthetic aryl amide bearing two methyl groups at positions 2 and 5 on the benzamide ring and a 1-phenylethyl substituent on the amide nitrogen. Its computed properties include a molecular weight of 253.34 g/mol, XLogP3 of 3.8, and a topological polar surface area of 29.1 Ų, placing it in a lipophilic, low‑hydrogen‑bond‑donor/acceptor space characteristic of CNS‑penetrant small molecules.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
Cat. No. B4108960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-(1-phenylethyl)benzamide
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NC(C)C2=CC=CC=C2
InChIInChI=1S/C17H19NO/c1-12-9-10-13(2)16(11-12)17(19)18-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19)
InChIKeyMUXWSLXCUOKHJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-N-(1-phenylethyl)benzamide – Structural and Physicochemical Baseline for Research Procurement


2,5-Dimethyl-N-(1-phenylethyl)benzamide (CID 2952959) is a synthetic aryl amide bearing two methyl groups at positions 2 and 5 on the benzamide ring and a 1-phenylethyl substituent on the amide nitrogen [1]. Its computed properties include a molecular weight of 253.34 g/mol, XLogP3 of 3.8, and a topological polar surface area of 29.1 Ų, placing it in a lipophilic, low‑hydrogen‑bond‑donor/acceptor space characteristic of CNS‑penetrant small molecules [1]. The compound has been evaluated as a weak phenylethanolamine N‑methyltransferase (PNMT) inhibitor (Ki ≈ 1.11 mM) and belongs to a broader class of N‑phenylethylbenzamides investigated as modulators of DNA methyltransferases (DNMTs) [2][3].

Why 2,5-Dimethyl-N-(1-phenylethyl)benzamide Cannot Be Replaced by Generic N-Phenylethylbenzamides


Within the N‑phenylethylbenzamide family, even minor changes in the benzamide ring substitution pattern produce large shifts in target affinity, selectivity, and physicochemical properties. For instance, the lead 4‑amino analog (4‑amino‑N‑(1‑phenylethyl)benzamide) exhibits potent anticonvulsant activity in electroshock models, whereas acylation, methylation, or relocation of the amino group virtually abolishes this effect [1]. The 2,5‑dimethyl pattern in the title compound eliminates the 4‑amino pharmacophore, thereby diverting biological activity toward DNMT modulation and away from anticonvulsant sodium‑channel targets [2]. Additionally, the increased lipophilicity (XLogP3 = 3.8 vs. 3.13 for the unsubstituted N‑(1‑phenylethyl)benzamide) alters solubility and membrane‑partitioning behavior, making physicochemical property‑based interchange unreliable [3]. The following section presents the quantitative evidence that defines where this compound differentiates from its closest structural analogs.

Quantitative Differentiation Evidence for 2,5-Dimethyl-N-(1-phenylethyl)benzamide Against Structural Analogs


Lipophilicity Shift Relative to Unsubstituted N-(1-Phenylethyl)benzamide

The 2,5‑dimethyl substitution increases the calculated partition coefficient (XLogP3) by 0.67 log units compared to the unsubstituted parent compound N‑(1‑phenylethyl)benzamide [1][2].

Physicochemical profiling LogP comparison CNS drug-like space

PNMT Inhibitory Activity vs. Potent PNMT Inhibitor SKF 7698

The target compound exhibits a Ki of 1.11 × 10⁶ nM (1.11 mM) against bovine PNMT in a radiochemical assay, demonstrating very weak binding [1]. In contrast, the reference PNMT inhibitor SKF 7698 (2,3‑dichloro‑α‑methylbenzylamine) shows a Ki in the low nanomolar range (approx. 10–30 nM) [2].

PNMT inhibition Catecholamine biosynthesis Enzyme kinetics

Absence of 4‑Amino Anticonvulsant Pharmacophore – Differentiation from Ameltolide-Class Compounds

4‑Amino‑N‑(1‑phenylethyl)benzamide (ameltolide core) shows an ED₅₀ of 2.6 mg/kg (i.p.) in the mouse maximal electroshock (MES) seizure model [1]. The 2,5‑dimethyl analog lacks the 4‑amino group and would be predicted inactive in the MES assay based on the established structure–activity relationship that anycylation or deletion of the 4‑amino group abolishes anticonvulsant efficacy [1].

Anticonvulsant activity Structure-activity relationship Sodium channel

DNMT3 Inhibitory Potential as an NSC 319745 Analog

The compound belongs to a published series of 29 phenylethylbenzamide analogs derived from NSC 319745, several of which inhibit DNMT3A or DNMT3B with IC₅₀ values in the low‑micromolar range (e.g., 8.7 μM for the 2‑Me‑substituted lead) [1][2]. While direct IC₅₀ data for 2,5‑dimethyl‑N‑(1‑phenylethyl)benzamide are not yet publicly available, the 2,5‑dimethyl pattern is a systematic variation within the series that explores the effect of a second methyl substituent on DNMT inhibitory activity.

DNA methyltransferase inhibition Epigenetics Cancer

Topological Polar Surface Area Parity with Lower LogP Retention

Despite a 0.67‑log increase in lipophilicity, the TPSA of 2,5‑dimethyl‑N‑(1‑phenylethyl)benzamide (29.1 Ų) remains identical to that of the unsubstituted parent compound [1][2]. This uncouples hydrogen‑bonding capacity from lipophilicity, a favorable deviation from the typical inverse correlation observed in many benzamide series.

Drug-likeness CNS MPO Blood-brain barrier permeability

Optimal Research and Industrial Use Cases for 2,5-Dimethyl-N-(1-phenylethyl)benzamide Based on Quantitative Evidence


Epigenetic Probe: DNMT3 Structure–Activity Relationship Expansion

The compound serves as a dimethyl-substituted member of the NSC 319745 derivative series, enabling systematic SAR exploration of how the position and number of methyl groups on the benzamide ring modulate DNMT3A/B inhibitory potency. Procurement allows direct side‑by‑side testing with the published 2‑Me, 3‑Me, and 4‑Me analogs (IC₅₀ = 8.7, 14.8, and 29.1 μM, respectively) to map the additive effect of a second methyl substituent [1][2].

CNS Physicochemical Benchmarking and Permeability Modeling

With a TPSA of 29.1 Ų, XLogP3 of 3.8, and a single hydrogen‑bond donor, this compound occupies a favorable CNS drug‑like space. It can be used as a calibration standard in parallel artificial membrane permeability assays (PAMPA‑BBB) or in‑silico CNS MPO models, particularly to study the effect of symmetric dimethyl substitution on passive permeability relative to mono‑methyl or unsubstituted benzamide controls [1][3].

PNMT Counter‑Screening Selectivity Control

The compound's very weak PNMT affinity (Ki ≈ 1.11 mM) makes it a suitable negative control for assays designed to identify potent PNMT inhibitors. When screening compound libraries against PNMT, inclusion of 2,5‑dimethyl‑N‑(1‑phenylethyl)benzamide establishes a baseline for nonspecific binding and helps distinguish genuine hits from false positives in the millimolar activity range [2].

Sodium‑Channel‑Off‑Target-Free Reference for Neuroactive Benzamide Screening

Because the compound lacks the 4‑amino pharmacophore required for anticonvulsant sodium‑channel activity (ED₅₀ of the 4‑amino analog = 2.6 mg/kg in MES), it can be employed as a selectivity control when profiling benzamide collections for sodium‑channel‑mediated effects. This reduces the risk of confounding neuroactive liabilities in primary epigenetic or oncology‑focused screening cascades [4].

Quote Request

Request a Quote for 2,5-dimethyl-N-(1-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.